1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine
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Overview
Description
1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine is a fluorinated organic compound with the molecular formula C7H12F3NO. This compound is characterized by the presence of a trifluoromethyl group and an oxolane ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine involves several steps. One common synthetic route includes the reaction of 1,1,1-trifluoro-2-propanol with oxirane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the oxolane ring, enables the compound to bind to specific active sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(oxolan-3-yl)propan-2-amine can be compared with other fluorinated compounds such as:
1,1,1-Trifluoro-2-propanol: A simpler molecule with similar trifluoromethyl functionality but lacking the oxolane ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Another fluorinated compound with a bromine substituent, used in different chemical reactions and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A highly fluorinated alcohol with distinct properties and uses in organic synthesis.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the oxolane ring, which imparts specific chemical and biological properties that are not observed in the other compounds mentioned.
Properties
Molecular Formula |
C7H12F3NO |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(oxolan-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)3-5-1-2-12-4-5/h5-6H,1-4,11H2 |
InChI Key |
VQCKYYHVYWBJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(C(F)(F)F)N |
Origin of Product |
United States |
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